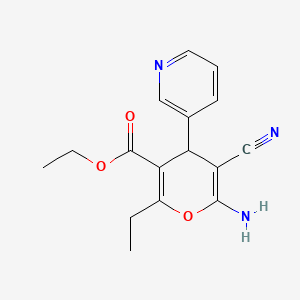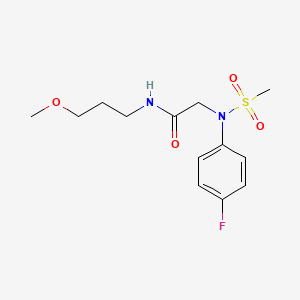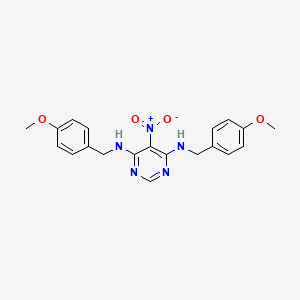
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as BPN or BPN-15606 and is known for its ability to modulate the activity of certain enzymes in the body. In
Mechanism of Action
BPN-15606 works by modulating the activity of certain enzymes in the body. Specifically, it inhibits the activity of enzymes known as beta-secretase and cathepsin D, which are involved in the formation of amyloid plaques and cancer cell growth, respectively. By inhibiting these enzymes, BPN-15606 reduces the formation of amyloid plaques and inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPN-15606 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce the formation of amyloid plaques in the brain, reduce tumor growth, and improve cognitive function. It has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPN-15606 for lab experiments is its ability to modulate the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that BPN-15606 is a relatively new compound, and further research is needed to fully understand its effects and potential applications.
Future Directions
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective inhibitors of beta-secretase and cathepsin D. This could lead to the development of more effective treatments for Alzheimer's disease and cancer. Another area of interest is in the study of the long-term effects of BPN-15606 on cognitive function and tumor growth. Finally, research is needed to fully understand the mechanism of action of BPN-15606 and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of BPN-15606 involves several steps and requires the use of specialized equipment and reagents. The first step involves the synthesis of 3-bromophenol, which is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form 2-(3-bromophenoxy)-5-nitrobenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylbutyric acid to form BPN-15606.
Scientific Research Applications
BPN-15606 has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the study of Alzheimer's disease. BPN-15606 has been shown to reduce the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. This reduction in enzyme activity has been shown to lead to a reduction in amyloid plaque formation and an improvement in cognitive function in animal models.
Another area of interest is in the study of cancer. BPN-15606 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition has been shown to lead to a reduction in tumor growth and an improvement in survival rates in animal models.
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-9-12(19(21)22)6-7-15(14)23-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIKVALDCSCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)

![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)


![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
